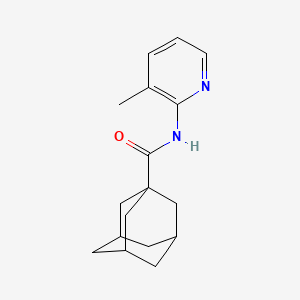
N-(3-methyl-2-pyridinyl)-1-adamantanecarboxamide
Vue d'ensemble
Description
N-(3-methyl-2-pyridinyl)-1-adamantanecarboxamide, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that is used for the treatment of moderate to severe Alzheimer's disease.
Mécanisme D'action
N-(3-methyl-2-pyridinyl)-1-adamantanecarboxamide works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, this compound reduces the influx of calcium ions into the neuron, which can lead to neuronal damage and death. This mechanism of action is different from other Alzheimer's drugs, such as acetylcholinesterase inhibitors, which work by increasing the levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of beta-amyloid, a protein that is involved in the formation of plaques in the brain that are characteristic of Alzheimer's disease. In addition, this compound has been shown to reduce oxidative stress and inflammation, which are also thought to play a role in the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-methyl-2-pyridinyl)-1-adamantanecarboxamide in lab experiments is that it has a well-defined mechanism of action and has been extensively studied in animal models of Alzheimer's disease. In addition, this compound has a good safety profile and is well-tolerated by patients. However, one limitation of using this compound in lab experiments is that it can be difficult to obtain and is relatively expensive compared to other drugs.
Orientations Futures
There are a number of future directions for research on N-(3-methyl-2-pyridinyl)-1-adamantanecarboxamide. One area of research is to investigate its potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Another area of research is to investigate the potential use of this compound in combination with other drugs for the treatment of Alzheimer's disease. Finally, there is a need for further research to better understand the biochemical and physiological effects of this compound and how it can be used to improve cognitive function in patients with Alzheimer's disease.
Applications De Recherche Scientifique
N-(3-methyl-2-pyridinyl)-1-adamantanecarboxamide has been extensively researched for its potential therapeutic effects in Alzheimer's disease. It has been shown to improve cognitive function and delay the progression of the disease. In addition, this compound has been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Propriétés
IUPAC Name |
N-(3-methylpyridin-2-yl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-11-3-2-4-18-15(11)19-16(20)17-8-12-5-13(9-17)7-14(6-12)10-17/h2-4,12-14H,5-10H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBASVWWFCWZRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-(phenylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3926911.png)

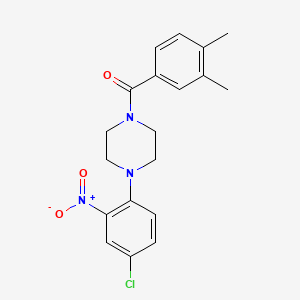
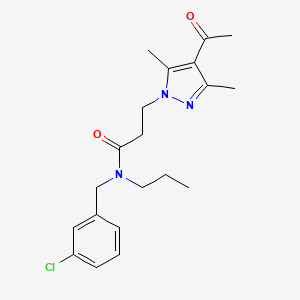
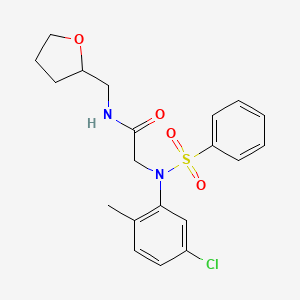
![5-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B3926945.png)
![1-{5-[3-(diallylamino)-2-hydroxypropoxy]-2-methyl-1-phenyl-1H-indol-3-yl}ethanone hydrochloride](/img/structure/B3926956.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3926959.png)
![10-acetyl-11-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926962.png)

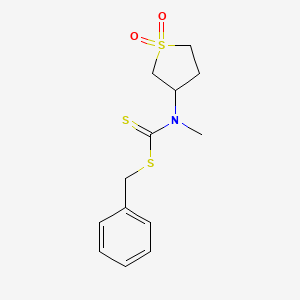
![N-[(2,4-dichlorophenyl)(2-hydroxy-1-naphthyl)methyl]-2-phenoxyacetamide](/img/structure/B3926975.png)
![3-fluoro-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3926986.png)
![2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3926998.png)